1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine
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Overview
Description
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and ethyl substituents on the phenyl ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-amino-3-ethylbenzaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as iridium or rhodium complexes can be employed to facilitate the cyclization reactions. Additionally, the use of continuous flow reactors can improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity. The compound may also influence signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the aromatic substituents.
Pyrrolidinone: Contains a carbonyl group in the ring.
Pyrrolizine: Features a fused bicyclic structure.
Uniqueness
1-(4-Amino-3-ethylphenyl)pyrrolidin-3-amine is unique due to the presence of both the amino and ethyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H19N3 |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(4-amino-3-ethylphenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H19N3/c1-2-9-7-11(3-4-12(9)14)15-6-5-10(13)8-15/h3-4,7,10H,2,5-6,8,13-14H2,1H3 |
InChI Key |
GLGDKXXCMIIGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)N2CCC(C2)N)N |
Origin of Product |
United States |
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